molecular formula C17H15BrFNO4 B8614044 Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate

Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate

Cat. No. B8614044
M. Wt: 396.2 g/mol
InChI Key: LAKPONMTWBTISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662839B2

Procedure details

5-Bromo-2-fluoro-benzoic acid (250 mg, 1.14 mmol) was coupled to aniline (64) (245 mg, 1.25 mmol) using Method D. The residue was purified by column chromatography eluting with a stepped gradient of 10-15% EtOAc in heptane to give the title compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH2:12]([O:14][C:15](=[O:25])[CH2:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([NH2:24])[CH:19]=1)[CH3:13]>>[CH2:12]([O:14][C:15](=[O:25])[CH2:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([NH:24][C:7](=[O:9])[C:6]2[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[F:11])[CH:19]=1)[CH3:13]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Step Two
Name
Quantity
245 mg
Type
reactant
Smiles
C(C)OC(COC1=CC(=CC=C1)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with a stepped gradient of 10-15% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=CC=C1)NC(C1=C(C=CC(=C1)Br)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.